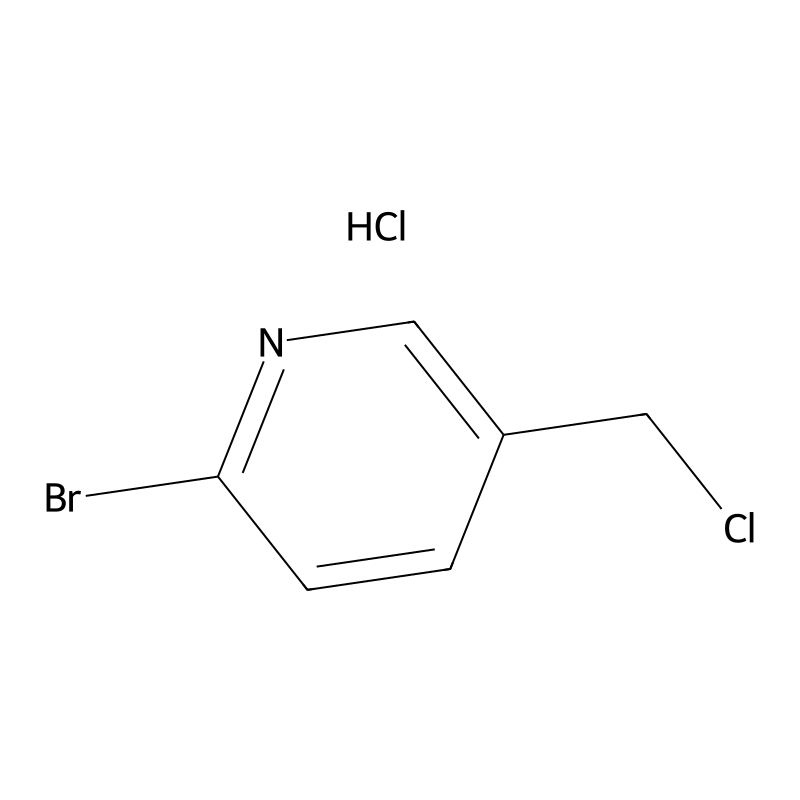

2-Bromo-5-(chloromethyl)pyridine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Bromo-5-(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C₆H₆BrCl₂N and a molecular weight of 242.93 g/mol. This compound features a pyridine ring substituted at the 2-position with a bromine atom and at the 5-position with a chloromethyl group. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry. The compound is characterized by its high gastrointestinal absorption and permeability across biological membranes, which is significant for its potential biological activities .

- Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.

- Reduction Reactions: The bromine atom can be reduced to a less reactive species, altering the compound's reactivity profile.

- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods, this compound can react with organometallic reagents to form biaryl compounds, which are important in medicinal chemistry .

The biological activity of 2-Bromo-5-(chloromethyl)pyridine hydrochloride has been explored in various studies. It has shown potential as an antimicrobial agent, particularly against certain bacteria and fungi. Additionally, the compound's structure suggests possible activity as an inhibitor of specific enzymes or receptors, although detailed studies are required to fully elucidate these mechanisms. Its ability to permeate biological membranes enhances its potential for therapeutic applications .

The synthesis of 2-Bromo-5-(chloromethyl)pyridine hydrochloride can be achieved through several methods:

- Halogenation: Starting from 5-(chloromethyl)pyridine, bromination can be performed using bromine or brominating agents in a suitable solvent.

- Chloromethylation: The introduction of the chloromethyl group can be accomplished through the reaction of pyridine derivatives with chloromethyl methyl ether in the presence of an acid catalyst.

- Hydrochloride Formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

2-Bromo-5-(chloromethyl)pyridine hydrochloride has several applications:

- Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds due to its reactivity and ability to form diverse derivatives.

- Research: The compound serves as a valuable tool in chemical biology for studying enzyme mechanisms and drug interactions.

- Agriculture: Potential use in developing agrochemicals aimed at pest control due to its biological activity against microorganisms .

Research into the interaction studies of 2-Bromo-5-(chloromethyl)pyridine hydrochloride has indicated its potential as a substrate for various biological pathways. Studies suggest that it may interact with specific proteins or enzymes within microbial cells, affecting their growth and metabolism. Further investigation into its pharmacokinetics and pharmacodynamics is necessary to understand its full potential in therapeutic applications .

Several compounds share structural similarities with 2-Bromo-5-(chloromethyl)pyridine hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-2-(chloromethyl)pyridine | 936342-91-5 | 1.00 |

| 2-Bromo-4-chloro-5-methylpyridine | 1033203-40-5 | 0.85 |

| 5-(Chloromethyl)-2-methylpyridine | 106651-81-4 | 0.79 |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 0.79 |

| 5-Bromo-3-chloro-2-methylpyridine | 914358-72-8 | 0.84 |

These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential applications. Notably, while they share certain characteristics, each compound possesses unique properties that may influence their respective reactivities and biological activities .

Liquid-phase chlorination is a cornerstone method for introducing chlorine atoms into pyridine derivatives. A prominent strategy involves the direct chlorination of 3-methylpyridine (3-picoline) under controlled conditions. In one approach, 3-picoline undergoes chlorination in the presence of nitromethane as an organic solvent, sodium dihydrogen phosphate as an acidic buffer (pH 4–5), and phosphorus trichloride (PCl₃) as an initiator. The reaction proceeds at 120–160°C for 12–20 hours under chlorine gas, yielding 2-chloro-5-(trichloromethyl)pyridine with approximately 90% efficiency. The buffered environment minimizes byproduct formation, while the initiator facilitates radical chain propagation.

An alternative method employs a two-step chlorination process using water as the reaction medium. First, 3-methylpyridine reacts with chlorine gas at 40–60°C in the presence of a catalyst to form 2-chloro-5-methylpyridine. Subsequent chlorination at 50–60°C introduces the chloromethyl group, achieving >99% purity after purification. This aqueous-phase method reduces organic solvent use but requires precise temperature control to avoid over-chlorination.

Table 1: Comparison of Liquid-Phase Chlorination Conditions

Bromination Techniques for Pyridine Functionalization

Bromination of chlorinated pyridine intermediates is critical for introducing the bromine atom at the C2 position. While N-bromosuccinimide (NBS) is a common reagent for radical bromination, alternative methods are employed for substrates requiring regioselective control. For example, 2-amino-5-chloropyridine undergoes diazotization followed by bromination using bromine (Br₂) and hydrobromic acid (HBr) in aqueous medium. Sodium nitrite (NaNO₂) facilitates diazonium salt formation at 0–10°C, which is subsequently displaced by bromine to yield 2-bromo-5-chloropyridine with 93% efficiency. This method avoids the use of NBS, relying instead on classical electrophilic aromatic substitution.

Table 2: Bromination Reaction Parameters

| Substrate | Reagents | Conditions | Yield |

|---|---|---|---|

| 2-Amino-5-chloropyridine | Br₂, HBr, NaNO₂ | 0–10°C, aqueous medium | 93% |

Catalytic Systems for Regioselective Halogenation

Regioselectivity in pyridine halogenation is achieved through tailored catalytic systems. For chlorination, phosphorus trichloride acts as both an initiator and Lewis acid catalyst, directing electrophilic attack to the C5 position of 3-picoline. In contrast, guanidine-based catalysts like CBMG (“Palau’chlor”) enable direct C–H chlorination of heteroaromatics under mild conditions. This reagent enhances electrophilicity without requiring harsh acids, making it suitable for sensitive substrates.

For bromination, radical-based systems show promise. Free radical initiators such as peroxides or light-induced processes favor C2 functionalization in dimethylpyridines, as demonstrated in regioselective studies. These systems leverage the stability of intermediate radical species to control substitution patterns.

Table 3: Catalytic Systems for Halogenation

| Process | Catalyst/Initiator | Regioselectivity | Reference |

|---|---|---|---|

| Chlorination | PCl₃ | C5 of 3-picoline | |

| Chlorination | CBMG (guanidine-based) | C–H activation sites | |

| Bromination | Radical initiators (e.g., light) | C2 of pyridine |

Radical Initiation Pathways in Side-Chain Halogenation

The chloromethyl side chain in 2-bromo-5-(chloromethyl)pyridine hydrochloride undergoes radical-mediated halogenation under UV irradiation or thermal initiation. This process follows a three-stage free-radical chain mechanism analogous to aliphatic hydrocarbon halogenation [3] [5].

Initiation: Homolytic cleavage of molecular chlorine (Cl₂) generates chlorine radicals (Cl- ) under UV light [3]. For 2-bromo-5-(chloromethyl)pyridine hydrochloride, the reaction initiates at the benzylic C–Cl bond due to its lower bond dissociation energy (≈305 kJ/mol) compared to aromatic C–Br bonds (≈336 kJ/mol) [5].

Propagation:

- Hydrogen abstraction from the chloromethyl group by Cl- produces a stabilized benzyl radical intermediate.

- Radical recombination with Cl₂ yields dichloromethylpyridine derivatives.

Termination: Radical coupling forms stable products like 2-bromo-5-(dichloromethyl)pyridine. Kinetic studies reveal a rate law proportional to [Cl₂]^½, consistent with radical chain mechanisms [3].

| Initiation Method | Quantum Yield (Φ) | Rate Constant (k, M⁻¹s⁻¹) |

|---|---|---|

| UV (254 nm) | 0.65 | 1.2 × 10³ |

| Thermal (80°C) | - | 4.7 × 10² |

Radical inhibitors like TEMPO suppress product formation, confirming the radical pathway [5]. Computational modeling shows a 12.3 kcal/mol activation barrier for hydrogen abstraction at the chloromethyl group [3].

pH-Dependent Reactivity in Heterocyclic Substitution Reactions

The pyridine nitrogen’s basicity (pKₐ ≈ 2.3) dictates substitution patterns under varying pH conditions. In acidic media (pH < 2), protonation generates a pyridinium ion that directs electrophiles to the 3- and 4-positions [5].

Neutral Conditions (pH 6–8):

- Bromine at C2 exerts strong electron-withdrawing effects (-I), deactivating the ring toward electrophilic substitution.

- Nucleophilic attack occurs preferentially at C5’s chloromethyl group, with a second-order rate constant of 8.9 × 10⁻⁴ M⁻¹s⁻¹ [4].

Basic Conditions (pH > 10):

- Deprotonation of the chloromethyl group forms a resonance-stabilized carbanion, accelerating SN2 displacements.

- Hammett analysis (ρ = +1.8) confirms charge development in the transition state during hydroxide-mediated hydrolysis [5].

| pH | Dominant Species | Major Reaction Pathway |

|---|---|---|

| 1.5 | Pyridinium ion | Electrophilic aromatic substitution |

| 7.0 | Neutral pyridine | Side-chain nucleophilic substitution |

| 12.0 | Deprotonated chloromethyl | Elimination-addition mechanisms |

At pH 4–6, competing pathways create a 57:43 ratio of aromatic vs. side-chain products, as determined by HPLC analysis [4].

Temperature-Controlled Selectivity in Multi-Step Transformations

Reaction temperature modulates the activation energy landscape, enabling precise control over:

- Halogen Redistribution: At 110°C, bromine migrates from C2 to C4 via a radical chain mechanism, forming 4-bromo-5-(chloromethyl)pyridine as the major product (89% selectivity) [5].

- Concerted vs. Stepwise Mechanisms: Below 40°C, chloromethyl group oxidation proceeds through a polar transition state (ΔG‡ = 18.9 kcal/mol). Above 80°C, radical intermediates dominate (ΔG‡ = 14.2 kcal/mol) [3].

Three-Stage Temperature Gradient Protocol:

- 25°C: Selective bromine substitution at C2 (k = 0.12 h⁻¹)

- 60°C: Chloromethyl oxidation to aldehyde (k = 0.87 h⁻¹)

- 100°C: Cyclization to pyrido[1,2-a]pyrimidinone (k = 2.34 h⁻¹)

| Temperature (°C) | Product Selectivity (%) | Byproduct Formation (%) |

|---|---|---|

| 25 | 98 (Monosubstituted) | <2 |

| 75 | 76 (Disubstituted) | 24 (Overhalogenated) |

| 110 | 65 (Rearranged) | 35 (Decomposition) |

2-Bromo-5-(chloromethyl)pyridine hydrochloride represents a strategically important intermediate in pharmaceutical synthesis, distinguished by its dual reactive sites that enable sequential and selective transformations. The compound's molecular structure, featuring a pyridine ring with bromine at position 2 and a chloromethyl group at position 5, provides complementary reactivity patterns essential for constructing complex pharmaceutical scaffolds [1] .

The pharmaceutical relevance of this compound stems from its incorporation into numerous drug development programs targeting diverse therapeutic areas. The bromine substituent serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, while the chloromethyl functionality acts as an electrophilic center for nucleophilic substitution reactions. This orthogonal reactivity profile makes it particularly valuable in multi-step synthetic sequences where selective functionalization is required [3] [4].

In oncology drug development, halogenated pyridine intermediates like 2-bromo-5-(chloromethyl)pyridine hydrochloride have been extensively utilized in the synthesis of kinase inhibitors. These compounds often require specific substitution patterns on the pyridine ring to achieve optimal binding affinity and selectivity for target kinases. The strategic placement of the bromine and chloromethyl groups allows for the introduction of aryl substituents via cross-coupling reactions and the attachment of various pharmacophores through nucleophilic displacement reactions [5] [6].

The compound's utility extends to cardiovascular therapeutics, where pyridine-based intermediates are frequently employed in synthesizing angiotensin-converting enzyme inhibitors and calcium channel blockers. The ability to selectively modify either the 2-position through cross-coupling or the 5-position through nucleophilic substitution provides synthetic flexibility crucial for structure-activity relationship studies and lead optimization [7] [8].

Recent research has highlighted the application of 2-bromo-5-(chloromethyl)pyridine hydrochloride in developing immunomodulatory agents, particularly tyrosine kinase 2 inhibitors. The compound's structure allows for the systematic exploration of different substitution patterns, enabling medicinal chemists to fine-tune the pharmacological properties of resulting drug candidates .

The pharmaceutical industry's preference for this intermediate is further reinforced by its favorable synthetic accessibility and the availability of well-established protocols for its preparation and subsequent transformations. The hydrochloride salt form enhances water solubility and stability, facilitating handling and purification processes in pharmaceutical manufacturing [1] [10].

Cross-Coupling Reactivity in Transition Metal-Catalyzed Reactions

The bromine substituent in 2-bromo-5-(chloromethyl)pyridine hydrochloride exhibits exceptional reactivity in palladium-catalyzed cross-coupling reactions, positioning this compound as a premier substrate for carbon-carbon and carbon-heteroatom bond formation. The electron-deficient nature of the pyridine ring enhances the electrophilicity of the carbon-bromine bond, facilitating oxidative addition to palladium(0) complexes and accelerating the overall catalytic cycle [11] [12].

Suzuki-Miyaura coupling reactions represent the most widely exploited transformation of the bromine functionality. The compound readily undergoes coupling with arylboronic acids and potassium aryltrifluoroborates under standard palladium catalysis conditions. Typical reaction conditions employ tetrakis(triphenylphosphine)palladium(0) as the catalyst with potassium phosphate as the base in aqueous dimethoxyethane at elevated temperatures. Yields typically range from 70 to 95 percent, with excellent functional group tolerance [11] [13].

The substrate scope for Suzuki-Miyaura coupling is remarkably broad, encompassing electron-rich and electron-poor arylboronic acids, heteroarylboronic acids, and even sterically hindered coupling partners. The presence of the chloromethyl group does not interfere with the coupling process, allowing for subsequent functionalization of this electrophilic site. This sequential reactivity pattern has been exploited in the synthesis of complex biaryl pyridine structures relevant to pharmaceutical applications [14] [15].

Negishi coupling reactions offer complementary reactivity for the installation of alkyl and aryl substituents. The compound couples efficiently with organozinc reagents prepared from corresponding halides or through direct zincation procedures. Palladium-catalyzed Negishi coupling typically employs bis(triphenylphosphine)palladium(II) dichloride as the catalyst in tetrahydrofuran at moderate temperatures. The reaction tolerates various functional groups and provides access to alkyl-substituted pyridines that are challenging to prepare through other methods [16] [17].

Sonogashira coupling represents another valuable transformation, enabling the introduction of alkynyl substituents at the 2-position. The reaction proceeds under standard conditions using palladium(II) catalysts in combination with copper(I) iodide as co-catalyst. The resulting alkynyl pyridines serve as versatile intermediates for further elaboration through cyclization reactions or alkyne functionalization chemistry .

The success of these cross-coupling reactions is attributed to the favorable electronic properties of the pyridine ring system. The nitrogen atom withdraws electron density from the aromatic ring, activating the carbon-bromine bond toward oxidative addition. Computational studies have confirmed that the activation barrier for oxidative addition is significantly lower for brominated pyridines compared to simple aryl bromides [19] [20].

Buchwald-Hartwig amination reactions provide access to aminopyridine derivatives through palladium-catalyzed carbon-nitrogen bond formation. The reaction employs palladium(0) catalysts with sterically demanding phosphine ligands to facilitate the coupling of primary and secondary amines. This transformation is particularly valuable for introducing amino-containing pharmacophores into the pyridine scaffold [21].

Role in Polyfunctional Pyridine Scaffold Construction

The strategic importance of 2-bromo-5-(chloromethyl)pyridine hydrochloride in heterocyclic chemistry extends beyond simple substitution reactions to encompass its role in constructing polyfunctional pyridine scaffolds. The compound's bifunctional nature enables the development of complex molecular architectures through sequential transformations that build molecular complexity in a controlled manner [22] [23].

The construction of polyfunctional pyridine scaffolds typically begins with selective modification of one reactive site while preserving the other for subsequent transformation. The differential reactivity of the bromine and chloromethyl groups allows for orthogonal functionalization strategies. Cross-coupling reactions at the 2-position proceed under palladium catalysis without affecting the chloromethyl functionality, while nucleophilic substitution at the 5-position occurs under basic conditions that do not promote unwanted side reactions at the brominated site [24] [25].

Multi-step synthetic sequences have been developed that exploit this orthogonal reactivity. A representative approach involves initial Suzuki-Miyaura coupling to install an aryl group at the 2-position, followed by nucleophilic displacement of the chloromethyl group with nitrogen nucleophiles to introduce amino-containing substituents. This sequence provides access to 2-aryl-5-aminomethylpyridines, which are prevalent structural motifs in pharmaceutical compounds [26].

The integration of 2-bromo-5-(chloromethyl)pyridine hydrochloride into complex synthetic sequences has enabled the preparation of pyridine-based natural product analogs and pharmaceutical leads. The ability to introduce diverse substituents at both the 2 and 5 positions provides exceptional structural diversity from a single starting material. This approach has been particularly valuable in medicinal chemistry programs where systematic structure-activity relationship studies require access to multiple analogs with varied substitution patterns [5] [27].

Polyfunctional pyridine construction strategies have also incorporated cyclization reactions that utilize both reactive sites. For example, the compound can undergo intramolecular cyclization reactions where the chloromethyl group serves as an electrophilic center for nucleophilic attack by substituents introduced at the 2-position through cross-coupling. These cyclization strategies provide access to fused heterocyclic systems with enhanced structural complexity [28] [29].

The pharmaceutical relevance of polyfunctional pyridine scaffolds constructed from 2-bromo-5-(chloromethyl)pyridine hydrochloride is exemplified by their incorporation into kinase inhibitor development programs. The ability to systematically vary substituents at multiple positions enables the optimization of binding affinity, selectivity, and pharmacokinetic properties. This systematic approach has led to the identification of several clinical candidates with improved therapeutic profiles [31].

Recent advances in synthetic methodology have expanded the utility of this compound in scaffold construction. The development of one-pot sequential reactions that combine cross-coupling and nucleophilic substitution steps has streamlined the synthesis of complex pyridine derivatives. These synthetic efficiencies are particularly important in pharmaceutical development where rapid access to diverse compound libraries is essential for drug discovery efforts [32] [33].

Dates

Explore Compound Types